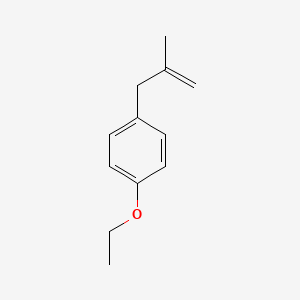

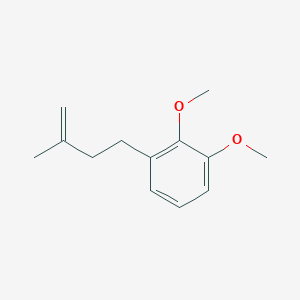

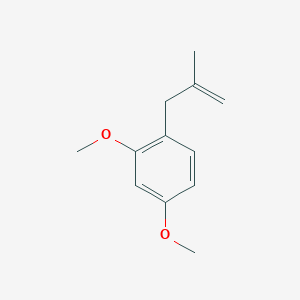

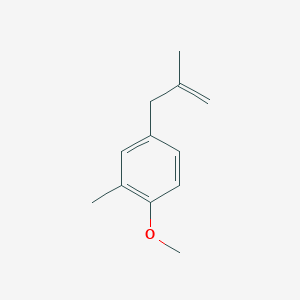

3-(2,4-二甲氧基苯基)-2-甲基-1-丙烯

描述

The compound “3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene” is a synthetic reagent . It’s closely related to compounds like “(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone” and “3,4-Dimethoxyphenethylamine” which are analogues of major human neurotransmitters .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a methodology has been developed for the synthesis of “methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate” from “2,4-dimethoxybenzoic acid” through decarboxylative iodination and Pd(II)-catalyzed Heck reaction . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . For instance, the molecular and crystal structures of the compound “1,3-bis(2,4-dimethoxyphenyl)imidazolidine-2-thione” were determined using this technique .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene”.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID” has been described as a synthetic reagent used in the preparation of acylaminopyridinylimidazoles .科学研究应用

抗菌特性:尼加姆等人(1982 年)合成了包括 1-甲基-3(2',4'-二甲氧基苯基)丙烷-1,3-二酮在内的化合物,这些化合物对金黄色葡萄球菌、大肠杆菌和绿脓杆菌表现出相当大的抗菌活性 (尼加姆、萨哈里亚和夏尔马,1982 年)。

阳离子聚合:金和龚(1999 年)探索了具有二甲氧基苯基基团的 4-亚甲基-1,3-二氧戊环衍生物的聚合,包括 2-(2,4-二甲氧基苯基)-4-MDO 衍生物。他们发现这些化合物经历了开环和环化反应的聚合 (金和龚,1999 年)。

儿茶素非对映异构体的合成:伦斯堡等人(1997 年)证明了 (E)-1-(3,4-二甲氧基苯基)-3-(2-甲氧基甲基-4,6-二甲氧基苯基)-丙烯的不对称二羟基化,从而合成儿茶素非对映异构体 (伦斯堡、赫登、贝祖登豪特和费雷拉,1997 年)。

茂金属催化的聚合物弹性体:沃格勒、特罗尔和里格(2002 年)研究了丙烯与乙烯的共聚,重点关注 [双(η5-1-(2-甲基茚满)二甲基硅烷]ZrCl2 等催化剂。这项研究具有相关性,因为其结构相似性和反应活性曲线 (沃格勒、特罗尔和里格,2002 年)。

查耳酮衍生物的结构分析:唐德、穆勒和贝祖登豪特(2010 年)分析了包括 1-(2,4-二甲氧基苯基) 基团在内的化合物,如 2',3,4,4'-四甲氧基查耳酮的结构。他们的研究提供了对分子相互作用和稳定性的见解 (唐德、穆勒和贝祖登豪特,2010 年)。

丙烯的催化二聚:埃伯哈特和格里芬(1970 年)使用镍配位络合物研究了丙烯催化二聚为 2,3-二甲基丁烯的过程。由于类似烯烃结构的化学反应性,这些发现具有重要意义 (埃伯哈特和格里芬,1970 年)。

甲醇转化为丙烯:斯维尔、罗宁和科尔博(2004 年)对甲基化反应进行了动力学研究,包括乙烯在 H-ZSM-5 上转化为丙烯。这项研究具有相关性,因为反应中涉及类似的烯烃 (斯维尔、罗宁和科尔博,2004 年)。

安全和危害

未来方向

The future directions for the research and application of this compound could involve further exploration of its synthesis, structural analysis, and potential applications in the treatment of metabolic disorders . Further studies could also explore its potential uses in other areas of chemistry and medicine.

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions, such as palladium or boron reagents .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with a transition metal catalyst, forming a new metal-carbon bond .

Biochemical Pathways

Compounds with similar structures have been involved in the synthesis of bioactive compounds through the suzuki–miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many pharmaceuticals and biologically active compounds .

Result of Action

The compound’s potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a controlled environment, including specific temperatures and pH levels . The presence of transition metals, such as palladium, is also crucial .

属性

IUPAC Name |

2,4-dimethoxy-1-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)8-12(10)14-4/h5-6,8H,1,7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQDXMREHCOLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244937 | |

| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-11-5 | |

| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

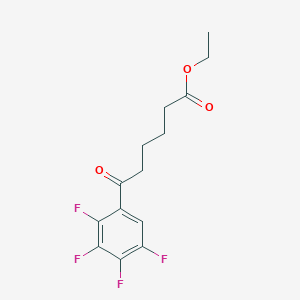

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)

![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)

![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)